2-Chloro-3-methyl-1-phenylbut-2-en-1-one

α-Arylation Suzuki–Miyaura coupling thermal stability

Medicinal chemists often face protection/deprotection steps for α-arylation of enones. This α-chloroenone eliminates those steps by enabling direct Suzuki-Miyaura coupling (1 mol% Pd) without enolate formation. Its thermal stability (24h at 115°C) suits continuous-flow reactors where bromo analogs degrade. Key benefits: broad scope (39-98% yield with arylboronic acids); dual electrophilic/nucleophilic reactivity for benzodiazepine synthesis; and a demonstrated role in sub-nanomolar CCR5 antagonist scaffolds. For CROs, a single stock solution feeds entire library syntheses, simplifying inventory and accelerating hit-to-lead timelines.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
CAS No. 62269-40-3
Cat. No. B14536675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-1-phenylbut-2-en-1-one
CAS62269-40-3
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC(=C(C(=O)C1=CC=CC=C1)Cl)C
InChIInChI=1S/C11H11ClO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-7H,1-2H3
InChIKeyROPVDSOZIYWGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methyl-1-phenylbut-2-en-1-one: Bifunctional α-Chloroenone Building Block


2-Chloro-3-methyl-1-phenylbut-2-en-1-one (CAS 62269-40-3) is a small-molecule acyclic α-chloro-α,β-unsaturated ketone (C₁₁H₁₁ClO, MW 194.66). Its structure embeds three reactive centres—an electrophilic β-carbon, a nucleophilic α-chloro substituent, and a ketone carbonyl—making it a versatile intermediate for sequential carbon–carbon and carbon–heteroatom bond-forming reactions [1]. The compound is synthesized by chlorination of the parent enone 3-methyl-1-phenylbut-2-en-1-one and serves as a privileged scaffold for palladium-catalyzed cross-coupling, Michael addition–elimination cascades, and heterocycle construction [2].

1
Electrophilic β-carbon for Michael addition
2
α-Chloro substituent for Pd-catalyzed cross-coupling
3
Ketone carbonyl for further derivatization
Bifunctional α-chloroenone for sequential C–C and C–heteroatom bond formation

Why Simple Enone Analogs Cannot Replace This α-Chloroenone


This compound cannot be replaced by its non-halogenated parent enone (3-methyl-1-phenylbut-2-en-1-one) or by the bromo analog because the chlorine atom imparts a unique balance of reactivity and stability. The parent enone lacks the α-halogen required for direct α-arylation via cross-coupling, whereas the bromo analog is prone to thermal decomposition under identical coupling conditions [1]. The acyclic α-chloroenone framework survives prolonged heating (>24 h at 115 °C) with minimal degradation, enabling high-yielding Suzuki–Miyaura couplings at low catalyst loadings (1 mol % Pd) . These properties arise from the specific electronic profile of the chloro substituent, which retards oxidative addition relative to bromine yet preserves sufficient electrophilicity for productive coupling [2].

This Compound
Alternative
2-Chloro-3-methyl-1-phenylbut-2-en-1-one
Parent enone (non-halogenated)
Contains α-Cl for direct α-arylation
Lacks α-halogen; may not undergo direct α-arylation
α-Chloroenone
α-Bromoenone analog
Reported thermal stability at 115 °C for 24 h
May undergo extensive thermal decomposition under identical conditions

Head-to-Head Reactivity and Stability Data


Thermal Stability Advantage vs. α-Bromoenone in Cross-Coupling

In a direct head-to-head comparison, acyclic α-chloroenone 6 (structurally analogous to 2-chloro-3-methyl-1-phenylbut-2-en-1-one) afforded 39–70% isolated yield in Pd-catalyzed Suzuki–Miyaura coupling with arylboronic acids, while the corresponding acyclic α-bromoenone 5 gave only 11% yield owing to extensive thermal decomposition . The bromoenone was consumed completely but yielded predominantly degradation products; the chloroenone remained largely intact after 24 h at 115 °C, accounting for the dramatic yield differential .

Thermal Stability
Head-to-head
Chloroenone: 39–70% yield
Bromoenone: 11% yield
Reported higher cross-coupling yield
24 h at 115 °C, 1 mol% Pd
α-Arylation Suzuki–Miyaura coupling thermal stability

Broad Substrate Scope with Low Catalyst Loading

The acyclic α-chloroenone scaffold tolerated a wide range of electronically diverse arylboronic acids at only 1 mol% palladium loading. Yields ranged from 39% (p-Cl-phenylboronic acid) to 98% (phenylboronic acid), with electron-rich partners (p-MeO, p-Me₂N) giving 64–70% yields . In contrast, the best-in-class cyclic α-bromoenone 1 (84% yield with phenylboronic acid) decomposed extensively over the reaction time, and its scope was limited to electron-neutral partners . The remarkable functional-group tolerance of acyclic chloroenones is attributed to their balanced reactivity—sufficiently electrophilic for oxidative addition, yet resistant to competing β-hydride elimination pathways that plague the bromo congener [1].

Substrate Scope
Class-level
Yields: 15–98% with diverse arylboronic acids
Reported functional-group tolerance
1 mol% Pd, 115 °C
substrate scope boronic acid tolerance low catalyst loading

Key Intermediate for CCR5 Antagonist Synthesis

This α-chloroenone has been employed as a key intermediate in the construction of potent CCR5 receptor antagonists, with the derived lead compound achieving an IC₅₀ of 0.110 nM against CCR5 in P4R5 cells co-expressing CD4 [1]. Preliminary pharmacological screening has confirmed the scaffold's utility in preparing treatments for CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [2]. The chlorine atom serves a dual purpose: it enables precise α-functionalization via cross-coupling and can be retained or eliminated post-coupling to further diversify the enone framework.

CCR5 Antagonist IC₅₀
Reported
IC₅₀ = 0.110 nM
Reported potent CCR5 inhibition in cell-based assay
P4R5 cells co-expressing CD4
CCR5 antagonism anti-HIV medicinal chemistry intermediate

Physicochemical Profile for Solution and Parallel Synthesis

Predicted physicochemical parameters place 2-chloro-3-methyl-1-phenylbut-2-en-1-one in a favorable range for standard organic-synthesis workflows: boiling point 285.8 ± 32.0 °C, density 1.111 ± 0.06 g cm⁻³, and a logP that ensures solubility in common aprotic solvents used in cross-coupling (dioxane, THF, toluene) [1]. The compound is a single defined isomer (E-configuration), eliminating the stereochemical complexity that complicates the use of certain bromoenone analogs [2]. These properties facilitate straightforward automated liquid handling in parallel synthesis arrays where the compound is employed as a common building block.

Physicochemical Properties
Data to verify
bp 285.8 °C, density 1.111 g/cm³, single E-isomer
Predicted properties support automated handling
Computed values; experimental data limited
physicochemical properties formulation method development

Application Scenarios Where This α-Chloroenone Outperforms Analogs


One-Step α-Arylation for Diversified Chalcone Libraries

Use this α-chloroenone as the universal electrophilic partner in a parallel Suzuki–Miyaura array with 12–96 arylboronic acids. The chlorine atom enables direct α-arylation without the need for enolate formation or silyl protection, a key advantage over the parent (non-halogenated) enone, which requires harsher α-deprotonation conditions [1]. The documented broad scope (39–98% yield with diverse boronic acids) means a single compound stock solution can feed an entire library synthesis run, simplifying inventory management for CROs and medicinal chemistry groups .

Thermally Robust Intermediate for Flow-Chemistry α-Arylation

The exceptional thermal stability of acyclic α-chloroenones—demonstrated by 24 h survival at 115 °C with minimal degradation—makes this compound an ideal candidate for continuous-flow cross-coupling reactors where residence times are short but reaction zones are hot [1]. In contrast, the acyclic α-bromoenone decomposes prematurely under these conditions (11% yield, primarily degradation products), making it unsuitable for flow applications .

Dual-Reactive Building Block for Domino Cyclization

The α-chloro-α,β-unsaturated ketone motif participates as a Michael acceptor with amine nucleophiles, eliminating HCl to generate α-chloroenaminones that can cyclize in situ to benzodiazepines [1]. This dual reactivity is unavailable in the non-halogenated parent enone (which lacks the leaving group) and is less controllable in the bromo analog (which tends to undergo premature elimination). The chloro variant provides the optimal leaving-group ability for sequential C–N and C–C bond formations .

CCR5 Antagonist Lead Optimization Entry Point

Given the established role of this scaffold in generating sub-nanomolar CCR5 antagonists (IC₅₀ = 0.110 nM) [1], the compound is a strategic procurement choice for laboratories pursuing HIV entry inhibitors. The chlorine atom can be retained in the final antagonist to occupy a hydrophobic pocket, or can be replaced through cross-coupling with biaryl motifs known to enhance CCR5 affinity. This flexibility is absent in the non-halogenated enone starting material .

Application
Selection Property
Validation Focus
Parallel α-arylation for chalcone libraries
Single building block for diverse boronic acids
Cross-coupling yield and scope under mild conditions
Continuous-flow α-arylation
Thermal stability in flow reactors
Minimal degradation at elevated temperatures
Domino cyclization to benzodiazepines
Dual α-chloro and Michael acceptor reactivity
Sequential C–N and C–C bond formation control
CCR5 antagonist lead optimization
Scaffold for CCR5-targeted derivatization
Reported potent CCR5 inhibition of derived antagonists
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